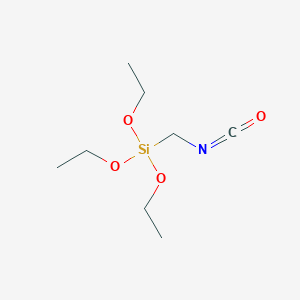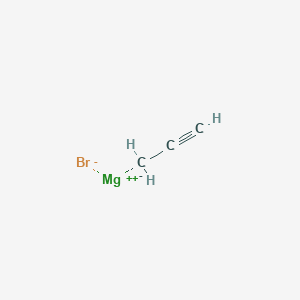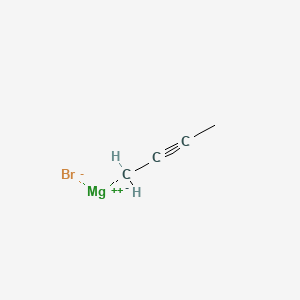![molecular formula C9H10BrN3 B3046978 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine CAS No. 133240-32-1](/img/structure/B3046978.png)
5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine
Übersicht
Beschreibung
5-Bromo-2-ethyl-7-methyl-3H-imidazo[4,5-b]pyridine, also known as BIM-46187, is a synthetic compound that has been widely used in scientific research. It belongs to the class of imidazopyridines and has a molecular formula of C12H12BrN3. BIM-46187 has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine involves its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been shown to inhibit the activity of the protein kinase CK2, which is known to be involved in the regulation of cell growth and survival. In addition, 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been found to inhibit the activity of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been shown to have various biochemical and physiological effects in cells and tissues. It has been found to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways. However, one of the limitations of using 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine is its potential toxicity, which can limit its use in certain experiments. In addition, the synthesis of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine can be a complex and time-consuming process, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine in scientific research. One area of interest is the development of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine-based therapies for the treatment of cancer and inflammatory diseases. Another potential direction is the use of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine as a tool for studying the role of CK2 and the NF-κB signaling pathway in various cellular processes. Finally, the synthesis of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine analogs with improved specificity and potency could lead to the development of more effective therapies for cancer and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-3-7-12-8-5(2)4-6(10)11-9(8)13-7/h4H,3H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCDWILXTONYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598575 | |
| Record name | 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine | |
CAS RN |
133240-32-1 | |
| Record name | 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-](/img/structure/B3046898.png)

![2-(2-Methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B3046901.png)
![5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B3046902.png)



![Cyclohexanone, 4-[(phenylmethoxy)methyl]-](/img/structure/B3046910.png)



